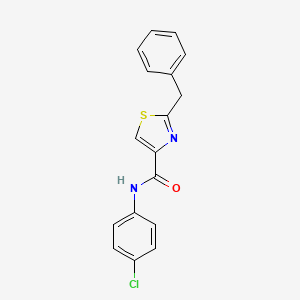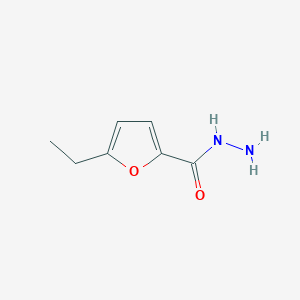![molecular formula C25H18FN3O2S B2574434 4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450343-27-8](/img/structure/B2574434.png)
4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies . For instance, one study describes the experimental procedure for the synthesis of a similar compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools. For instance, the NIST Chemistry WebBook provides a 2D Mol file and a computed 3D SD file for similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the information available in various studies . For instance, one study provides the CHN Analysis (%) for a similar compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed based on the information available in various sources . For instance, the NIST Chemistry WebBook provides the molecular weight and IUPAC Standard InChI for a similar compound .Aplicaciones Científicas De Investigación
Synthesis of Antiviral and Antiproliferative Compounds
A novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives has been developed, leading to compounds with notable antiavian influenza virus activity. These synthesized compounds demonstrated significant antiviral activities against bird flu influenza (H5N1), showcasing their potential in addressing viral infections (Hebishy et al., 2020).
Development of Antimicrobial Agents
The synthesis of fluorobenzamides containing thiazole and thiazolidine has been explored, yielding compounds with promising antimicrobial properties. These derivatives showed significant activity against various bacterial and fungal strains, underscoring their potential as antimicrobial agents (Desai et al., 2013).
Creation of Heat-Resistant Polymers
Research into the synthesis of soluble and fusible polyamides and polyimides containing pyrazoline moieties has been conducted. These materials exhibited amorphous or microcrystalline structures, excellent solubility in polar aprotic solvents, and high thermal stability, making them suitable for creating heat-resistant resins (Mikroyannidis, 1997).
Heterocyclic Synthesis
The compound has been utilized in the synthesis of thiophenylhydrazonoacetates, leading to the creation of various heterocyclic derivatives. These compounds have potential applications in developing new pharmaceuticals and materials science (Mohareb et al., 2004).
Exploration of Anticancer Mechanisms
Studies on the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives have been carried out, revealing that some compounds exhibit selective effects against cancer cell lines. This highlights the potential of these compounds in cancer research and treatment strategies (Mert et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzoyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2S/c26-19-10-12-20(13-11-19)29-24(21-14-32-15-22(21)28-29)27-25(31)18-8-6-17(7-9-18)23(30)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXGELIKDYJMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylacetamide](/img/structure/B2574355.png)
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine dihydrochloride](/img/structure/B2574356.png)
![5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2574357.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2574360.png)
![(Z)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2574362.png)
![[3-(5-Bromopyridin-3-yl)phenyl]methanol](/img/structure/B2574363.png)

![3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2574369.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2574372.png)
![2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2574373.png)

